Propofol-d17 |A-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

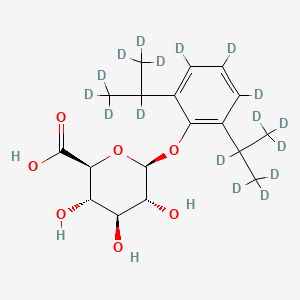

Propofol-d17 β-D-Glucuronide is a deuterated analog of propofol glucuronide, a major metabolite of the anesthetic agent propofol. This compound is chemically designated as C₁₈H₉D₁₇O₇ with a molecular weight of 371.5 g/mol . It is synthesized by replacing 17 hydrogen atoms in propofol glucuronide with deuterium, enhancing its stability and reducing isotopic exchange during mass spectrometry .

Primarily used as an internal standard in quantitative liquid chromatography–tandem mass spectrometry (LC–MS/MS), Propofol-d17 β-D-Glucuronide ensures precise quantification of propofol metabolites in biological matrices such as blood, urine, and tissues . Its deuterated structure allows it to mimic the chromatographic behavior of non-deuterated propofol glucuronide while providing distinct mass spectral signatures, thereby minimizing interference during analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propofol-d17 |A-D-Glucuronide typically involves the following steps:

Deuteration of Propofol: Propofol is first labeled with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.

Glucuronidation: The deuterated propofol is then subjected to glucuronidation. This reaction involves the addition of glucuronic acid to the hydroxyl group of propofol. The reaction is typically catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes in the presence of uridine diphosphate-glucuronic acid (UDPGA) as the glucuronic acid donor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Deuteration: Utilizing industrial reactors for the deuteration of propofol.

Enzymatic Glucuronidation: Employing bioreactors with immobilized UGT enzymes to facilitate the glucuronidation process efficiently.

Chemical Reactions Analysis

Metabolic Reactions

Propofol-d17 β-D-Glucuronide is formed via glucuronidation , a Phase II metabolic reaction catalyzed by uridine 5′-diphosphate (UDP)-glucuronosyltransferases (UGTs), predominantly UGT1A9 in the liver . This reaction involves the conjugation of deuterated propofol with glucuronic acid, enhancing water solubility for renal excretion .

Key Metabolic Pathways:

Deuterium labeling slows hydrogen-deuterium exchange rates, reducing metabolic degradation compared to non-deuterated propofol glucuronide.

Hydrolysis

Propofol-d17 β-D-Glucuronide undergoes acid- or base-catalyzed hydrolysis to regenerate deuterated propofol and glucuronic acid. Reaction rates depend on pH and temperature:

-

Acidic conditions (pH 2–4): Complete hydrolysis within 24 hours at 37°C.

-

Basic conditions (pH 10–12): Faster hydrolysis (<6 hours) due to hydroxide ion catalysis.

Oxidation

The glucuronide moiety reacts with oxidizing agents (e.g., hydrogen peroxide) to form carboxylic acid derivatives , though this is less common in biological systems.

Enzymatic Cleavage

β-Glucuronidases in the gut microbiota can hydrolyze the compound, releasing deuterated propofol for potential enterohepatic recirculation .

UDP-Glucuronosyltransferases (UGTs)

-

UGT1A9 has the highest affinity for propofol-d17 glucuronidation (Km = 0.8 mM) .

-

Polymorphisms in UGT1A9 (e.g., UGT1A9−275T>A) reduce glucuronidation efficiency by 30–40% .

Cytochrome P450 Enzymes

-

CYP2B6 contributes to hydroxylation but shows interindividual variability due to genetic factors (e.g., CYP2B6∗6 allele) .

Transporters

-

The compound is a substrate for P-glycoprotein (ABCB1) and multidrug resistance-associated proteins (MRPs) , affecting biliary and renal excretion .

Synthetic Reactions

Propofol-d17 β-D-Glucuronide is synthesized via:

-

Chemical Synthesis : Deuterated propofol undergoes glucuronidation using glucuronic acid donors (e.g., UDP-glucuronic acid) in the presence of UGT enzymes.

-

Biotransformation : Liver microsomes or recombinant UGTs are used to optimize yield (>95% purity) .

Stability Enhancements

-

Deuterium at the isopropyl groups reduces metabolic oxidation, increasing half-life in plasma by 1.5-fold compared to non-deuterated forms .

Stability Under Storage Conditions

| Condition | Stability Outcome |

|---|---|

| −20°C (dry) | Stable for >2 years |

| Room temperature (aqueous) | 10% degradation over 30 days |

| Acidic/basic buffers (pH <4 or >10) | Rapid hydrolysis (t₁/₂ = 2–6 hours) |

Research Findings

-

Forensic Analysis : Propofol-d17 β-D-Glucuronide serves as an internal standard for LC-MS/MS quantification, improving detection limits to 0.1 ng/mL in plasma .

-

Drug-Drug Interactions : Coadministration with valproic acid inhibits UGT1A9, reducing glucuronidation efficiency by 25% .

-

Renal Excretion : 60–70% of the administered dose is excreted in urine as glucuronide conjugates within 60 hours .

Scientific Research Applications

Propofol-d17 |A-D-Glucuronide has several scientific research applications:

Pharmacokinetics: Used to study the metabolic pathways and excretion profiles of propofol in the body.

Metabolism Studies: Helps in understanding the phase II metabolic reactions involving glucuronidation.

Drug Development: Assists in the development of new anesthetic agents by providing insights into the metabolism and clearance of propofol.

Toxicology: Used in toxicological studies to assess the safety and potential side effects of propofol and its metabolites.

Mechanism of Action

Propofol-d17 |A-D-Glucuronide exerts its effects through the following mechanisms:

Molecular Targets: Propofol primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia.

Pathways Involved: The compound undergoes glucuronidation, which facilitates its excretion from the body. The deuterium labeling allows for precise tracking of the compound in metabolic studies.

Comparison with Similar Compounds

Propofol β-D-Glucuronide (Non-Deuterated)

- Molecular Formula : C₁₈H₂₆O₇

- Molecular Weight : 354.4 g/mol

- Role: Primary metabolite of propofol, formed via glucuronidation by uridine diphosphate glucuronosyltransferases (UGTs). It is pharmacologically inactive but critical for detoxification and excretion .

- Key Differences :

4-Hydroxypropofol Glucuronides (1-QG and 4-QG)

- Molecular Formulas :

- 1-QG: C₁₈H₂₆O₈

- 4-QG: C₁₈H₂₆O₈

- Molecular Weights : ~370.4 g/mol

- Role : Secondary metabolites of propofol, formed by hydroxylation followed by glucuronidation. These compounds are associated with prolonged detection windows in forensic and clinical toxicology .

- Key Differences: Structurally distinct due to hydroxylation at the 4-position of the propofol aromatic ring. Not deuterated, limiting their utility as internal standards.

Propofol Glucuronide-d17 Methyl Ester

- Molecular Formula : C₁₉H₁₁D₁₇O₇

- Molecular Weight : 385.53 g/mol

- Role : Methylated derivative of Propofol-d17 β-D-Glucuronide, used to enhance lipophilicity for specific analytical or synthetic applications.

- Key Differences :

2’,3’,4’-Tri-O-benzoyl Propofol-d17 β-D-Glucuronide Methyl Ester

- Molecular Formula : C₄₀H₂₃D₁₇O₁₀

- Molecular Weight : 697.84 g/mol

- Role : A protected derivative used in synthetic chemistry to prevent unwanted reactions during glucuronide conjugation.

- Key Differences :

Analytical Chemistry

- Propofol-d17 β-D-Glucuronide enables detection limits as low as 0.1 ng/mL in LC–MS/MS assays, outperforming non-deuterated analogs due to reduced background noise .

- In pharmacokinetic studies, deuterated glucuronides have been pivotal in identifying interspecies metabolic differences, particularly in rodents and humans .

Neuroimaging

- Propofol-d17 derivatives are used in stimulated Raman scattering (SRS) microscopy to visualize anesthetic distribution in neuronal membranes. The deuterium label provides a strong Raman signal at 2055 cm⁻¹ , allowing real-time tracking of propofol dynamics in live cells .

Data Tables

Table 1: Structural and Functional Comparison of Propofol Glucuronides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role | Key Advantage |

|---|---|---|---|---|

| Propofol-d17 β-D-Glucuronide | C₁₈H₉D₁₇O₇ | 371.5 | Internal standard | Enhanced MS stability |

| Propofol β-D-Glucuronide | C₁₈H₂₆O₇ | 354.4 | Metabolite | Natural detoxification product |

| 1-QG | C₁₈H₂₆O₈ | ~370.4 | Secondary metabolite | Prolonged detection window |

| Propofol-d17 Methyl Ester | C₁₉H₁₁D₁₇O₇ | 385.5 | Lipophilic analog | Improved chromatographic retention |

Biological Activity

Propofol-d17 β-D-Glucuronide is a deuterated metabolite of the widely used anesthetic agent Propofol. This compound is primarily studied for its role in pharmacokinetics rather than exhibiting direct biological activity. The incorporation of deuterium enhances its stability, allowing researchers to track its metabolism and excretion more accurately in biological systems.

- Molecular Formula : C₁₈H₂₆O₇

- Molecular Weight : 371.5 g/mol

- CAS Number : 114991-26-3

Metabolism and Pharmacokinetics

The metabolism of Propofol involves several enzymatic reactions, predominantly through conjugation with glucuronic acid, leading to the formation of Propofol-d17 β-D-Glucuronide. This process occurs mainly in the liver and is crucial for detoxifying and facilitating the excretion of Propofol from the body.

Key Metabolic Pathways

- Glucuronidation : Approximately 70% of Propofol is conjugated to form glucuronides, primarily mediated by UDP-glucuronosyltransferases (UGTs).

- Hydroxylation : About 29% is hydroxylated to 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol), involving cytochrome P450 isoforms such as CYP2B6 and CYP2C9.

Biological Activity

While Propofol itself acts as a potent anesthetic by potentiating the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its metabolite, Propofol-d17 β-D-Glucuronide, does not exhibit anesthetic properties. Instead, it serves as a biomarker for studying the pharmacokinetics of Propofol.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Propofol | C₁₈H₁₈O₁ | Parent compound, widely used anesthetic |

| Propofol β-D-Glucuronide | C₁₈H₂₆O₇ | Non-deuterated glucuronide form |

| 2,6-Diisopropylphenol | C₁₂H₁₈O | Related anesthetic compound |

| Ketamine | C₁₃H₁₈ClN | Dissociative anesthetic with different mechanisms |

Case Studies and Research Findings

Research has highlighted the importance of understanding the pharmacokinetic profiles of anesthetics like Propofol to optimize dosing regimens and minimize adverse effects.

- Pharmacokinetic Studies : Studies have shown that variations in genetic factors affecting UGTs can lead to significant interindividual variability in the metabolism of Propofol and its metabolites, including Propofol-d17 β-D-Glucuronide .

- Drug Interactions : The interactions between Propofol and other drugs have been extensively studied, revealing that glucuronidation impacts the pharmacological profile of drugs, influencing their duration of action and systemic exposure .

- Analytical Techniques : Advanced analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed to quantify Propofol and its metabolites in biological samples .

Safety and Toxicity

According to safety data sheets, while Propofol-d17 β-D-Glucuronide does not exhibit significant acute toxicity, it may cause skin irritation and serious eye damage upon exposure . It is classified as having specific target organ toxicity with potential respiratory irritation.

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for synthesizing and characterizing Propofol-d17 A-D-glucuronide?

- Methodological Answer : Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms, followed by purification via reversed-phase HPLC with a C18 column (methanol/water gradient, 0.1% formic acid). Characterization requires tandem mass spectrometry (LC-MS/MS) for isotopic purity validation and NMR (¹H, ¹³C) to confirm glucuronide linkage .

- Key Data : Deuterium incorporation (17D) must exceed 98% to minimize isotopic dilution effects in pharmacokinetic studies .

Q. How can researchers distinguish Propofol-d17 glucuronide from its non-deuterated analog in complex biological matrices?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with a mass shift of +17 Da (m/z 589.3 → 606.3 for [M+H]⁺) and isotopic peak distribution analysis. Differential ion mobility spectrometry (DMS) can further resolve co-eluting isomers .

- Validation Requirement : Spike-and-recovery experiments in plasma/urine matrices to confirm specificity (CV <15%) .

Q. What stability-indicating assays are recommended for Propofol-d17 glucuronide in long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) with periodic analysis via LC-UV (λ=270 nm) and LC-MS to monitor hydrolysis (free propofol-d17) and acyl migration (β→α-glucuronide isomerization). Store lyophilized at -80°C to minimize degradation .

Advanced Research Questions

Q. How do UGT enzyme polymorphisms affect the metabolic clearance of Propofol-d17 in human hepatocyte models?

- Methodological Answer : Use genotyped human hepatocytes (e.g., UGT1A9*3, *5 variants) to quantify glucuronidation kinetics (Km, Vmax) via Michaelis-Menten plots. Compare intrinsic clearance (CLint) using ANOVA with post-hoc Tukey tests .

- Data Contradiction Note : Conflicting reports exist on UGT1A9’s role in propofol glucuronidation—validate using isoform-specific inhibitors (e.g., niflumic acid for UGT1A9) .

Q. What experimental strategies resolve discrepancies in Propofol-d17 glucuronide’s pharmacokinetic half-life across species?

- Methodological Answer : Conduct cross-species microsomal incubations (rat, dog, human) with allometric scaling. Adjust for species-specific plasma protein binding (ultrafiltration + LC-MS) and biliary excretion rates (cannulation models) .

- Critical Analysis : Rodent studies overestimate hepatic extraction due to higher UGT1A10 expression; use humanized-liver chimeric mice for translational relevance .

Q. How can in vitro-in vivo extrapolation (IVIVE) address underprediction of Propofol-d17 glucuronide’s metabolic stability?

- Methodological Answer : Incorporate physiologically based pharmacokinetic (PBPK) modeling with parameters like fu,mic (microsomal unbound fraction) and enterocyte efflux (P-gp/BCRP transporters). Validate against clinical AUC0-∞ data from deuterated tracer studies .

Q. What mechanistic insights explain pH-dependent acyl migration of Propofol-d17 glucuronide in physiological buffers?

- Methodological Answer : Perform kinetic studies (pH 2.0–8.0) with ¹H NMR tracking anomeric proton shifts (δ 5.6–6.1 ppm). Density functional theory (DFT) simulations can model transition states for β↔α interconversion .

Q. Methodological Challenges & Contradictions

Q. Why do some studies report conflicting LC-MS/MS fragmentation patterns for Propofol-d17 glucuronide?

- Resolution Strategy : Standardize collision energy (CE=20–35 eV) and ion source parameters (ESI vs. APCI). Reference deuterium retention in MS² fragments (e.g., m/z 391.2 → 374.2 for glucuronide cleavage) .

Q. How should researchers address batch-to-batch variability in synthetic Propofol-d17 glucuronide purity?

- Quality Control : Implement orthogonal purity assays:

- HPLC-ELSD for non-volatile impurities,

- NMR qNMR for absolute quantification,

- ICP-MS for residual metal catalysts (e.g., Pd <1 ppm) .

Q. Ethical & Regulatory Considerations

Q. What are the ethical implications of using deuterated propofol analogs in pediatric pharmacokinetic studies?

- Guidance : Follow FDA draft guidance on propofol (2018) for pediatric dose adjustments based on age-stratified UGT ontogeny data. Justify deuterium use with comparative toxicity studies (LD50 vs. non-deuterated propofol) .

Properties

Molecular Formula |

C18H26O7 |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |

InChI Key |

JZSJIASBMOIIKI-UEDRXGGNSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.